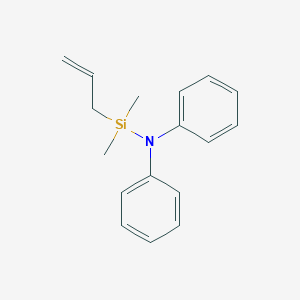![molecular formula C24H21ClFN3O2 B237541 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide, commonly known as CBP-307, is a chemical compound that has recently gained attention in the field of scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies related to neuroscience and mental health.
Aplicaciones Científicas De Investigación
CBP-307 has shown potential in various scientific research applications, especially in the field of neuroscience. It has been found to act as a potent and selective antagonist of the serotonin receptor 5-HT7, which is involved in the regulation of mood, sleep, and cognition. CBP-307 has been shown to improve cognitive function, reduce anxiety and depression-like behavior, and enhance memory in animal models. It has also been found to have potential therapeutic effects in the treatment of schizophrenia and other psychiatric disorders.
Mecanismo De Acción
CBP-307 exerts its pharmacological effects by selectively blocking the 5-HT7 receptor, which is a G-protein-coupled receptor that is widely distributed in the brain. The blockade of this receptor leads to the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. CBP-307 has been found to increase the release of dopamine and serotonin in the prefrontal cortex, which is a brain region that is involved in executive function and decision-making.
Biochemical and Physiological Effects:
CBP-307 has been found to have various biochemical and physiological effects in animal models. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. CBP-307 has also been found to decrease the levels of corticosterone, which is a hormone that is released in response to stress. Additionally, CBP-307 has been shown to increase the levels of acetylcholine in the hippocampus, which is a brain region that is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBP-307 has several advantages for lab experiments, including its high selectivity and potency for the 5-HT7 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use in lab experiments, including its limited solubility in aqueous solutions and its high cost.
Direcciones Futuras
There are several future directions for the research and development of CBP-307. One potential application is in the treatment of schizophrenia and other psychiatric disorders, where CBP-307 may be used as an adjunct therapy to improve cognitive function and reduce negative symptoms. Another potential application is in the field of neurodegenerative diseases, where CBP-307 may be used to enhance neuroprotection and promote neuronal survival. Additionally, further studies are needed to investigate the long-term effects and safety of CBP-307 in humans.
Métodos De Síntesis
CBP-307 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with piperazine in the presence of a base, followed by the reaction with 4-fluoroaniline. The final product is obtained by recrystallization from a suitable solvent. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and HPLC.
Propiedades
Nombre del producto |
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide |
|---|---|
Fórmula molecular |
C24H21ClFN3O2 |
Peso molecular |
437.9 g/mol |
Nombre IUPAC |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C24H21ClFN3O2/c25-19-5-1-18(2-6-19)24(31)29-15-13-28(14-16-29)22-11-9-21(10-12-22)27-23(30)17-3-7-20(26)8-4-17/h1-12H,13-16H2,(H,27,30) |
Clave InChI |
NXWWQNRARJIERT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)

![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B237501.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B237515.png)

![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)